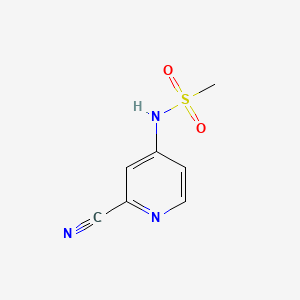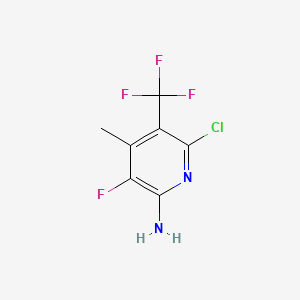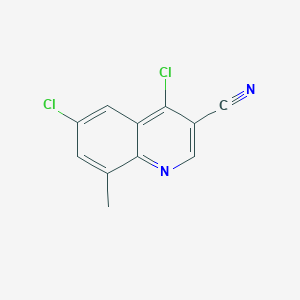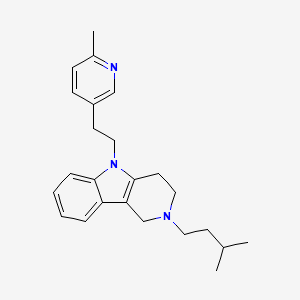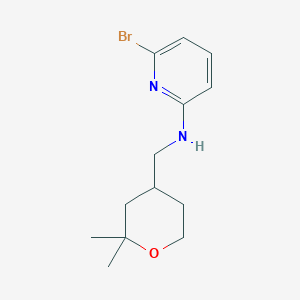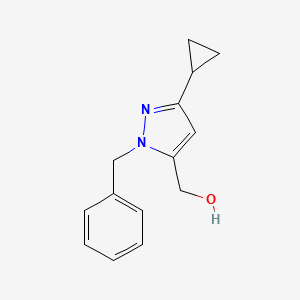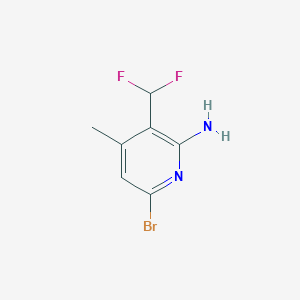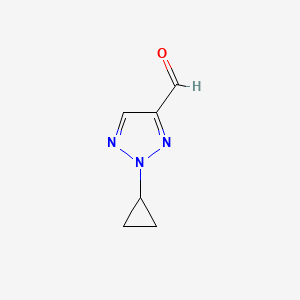
2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that contains a triazole ring substituted with a cyclopropyl group and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
. This reaction is often catalyzed by copper(I) ions. The general procedure involves the following steps:
Preparation of Cyclopropyl Azide: Cyclopropyl azide is synthesized from cyclopropylamine through diazotization followed by azide substitution.
Cycloaddition Reaction: The cyclopropyl azide is reacted with propargyl aldehyde in the presence of a copper(I) catalyst to form the triazole ring.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Cyclopropyl-2H-1,2,3-triazole-4-carboxylic acid.
Reduction: 2-Cyclopropyl-2H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学研究应用
2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antibacterial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Coordination Chemistry: The compound can form coordination complexes with metals, which are studied for their catalytic and biological properties.
作用机制
The mechanism of action of 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde in biological systems involves its interaction with enzymes and proteins. The aldehyde group can form Schiff bases with amine groups in proteins, potentially inhibiting enzyme activity . The triazole ring can also interact with metal ions and other biomolecules, affecting their function.
相似化合物的比较
Similar Compounds
2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde: Contains a phenyl group instead of a cyclopropyl group.
2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol: Contains a fluorophenyl group and a methanol group instead of an aldehyde.
1-Phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate: Contains a phenyl group and a benzoate ester instead of an aldehyde.
Uniqueness
2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.
属性
分子式 |
C6H7N3O |
|---|---|
分子量 |
137.14 g/mol |
IUPAC 名称 |
2-cyclopropyltriazole-4-carbaldehyde |
InChI |
InChI=1S/C6H7N3O/c10-4-5-3-7-9(8-5)6-1-2-6/h3-4,6H,1-2H2 |
InChI 键 |
ILSLHVXTQCMWGQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1N2N=CC(=N2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


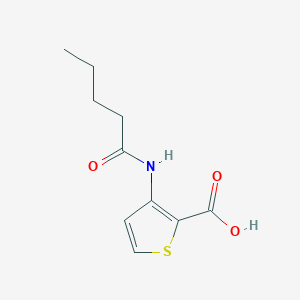
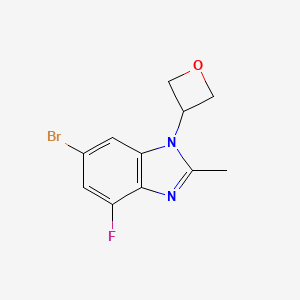

![(5E)-5-{[4-(Thiophen-2-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13927816.png)
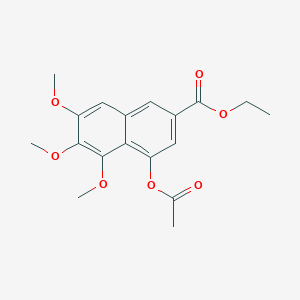
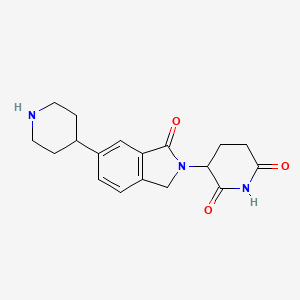
methanone](/img/structure/B13927838.png)
